2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the pyridine and phenyl groups.
Coupling Reactions: The final step involves coupling the substituted thiazole with 2,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Chemical Reactions Analysis
2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Biological Research: It is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
2,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and interactions compared to other thiazole derivatives.
Properties
Molecular Formula |
C22H19N3O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O3S/c1-13-6-7-14(21-25-17-5-4-10-23-22(17)29-21)11-18(13)24-20(26)16-9-8-15(27-2)12-19(16)28-3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
FECFMBXPLNUIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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